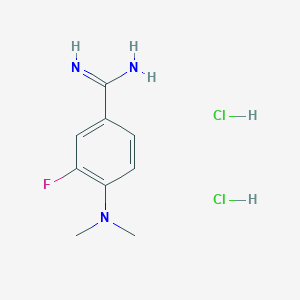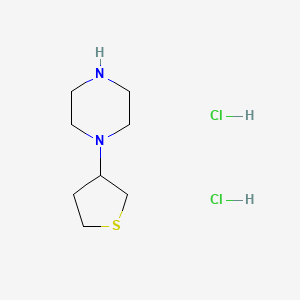
1-(Thiolan-3-yl)piperazine dihydrochloride
Vue d'ensemble
Description
1-(Thiolan-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2S and a molecular weight of 245.21 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Thiolan-3-yl)piperazine dihydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Thiolan-3-yl)piperazine dihydrochloride allows for diverse applications, from drug synthesis to catalyst development.Applications De Recherche Scientifique
Antidepressant and Antianxiety Activities
1-(Thiolan-3-yl)piperazine derivatives have been investigated for their antidepressant and antianxiety activities. A study by Kumar et al. (2017) synthesized a novel series of such compounds, finding that certain derivatives significantly reduced immobility times in mice, indicative of antidepressant effects, and also exhibited notable antianxiety activity (Kumar et al., 2017).
Antiplasmodial Activity
Research on piperazine compounds, closely related to 1-(Thiolan-3-yl)piperazine, demonstrated antiplasmodial activity against Plasmodium falciparum strains. Florenta et al. (2000) used affinity chromatography with a piperazine compound to isolate and clone a protein from P. falciparum, shedding light on the potential use of these compounds in malaria research (Florenta et al., 2000).
Anticancer Potential
Piperazine derivatives, including those similar to 1-(Thiolan-3-yl)piperazine, have shown promising anticancer properties. Turov (2020) reported that specific piperazine-substituted 1,3-thiazoles exhibited significant in vitro anticancer activity against various cancer cell lines, including lung, breast, and leukemia cells (Turov, 2020).
Antibacterial and Antifungal Properties
Ibiş et al. (2015) studied nucleophilic substitution reactions using piperazine derivatives and evaluated their antibacterial and antifungal activities. The results indicate potential applications in combating bacterial and fungal infections (Ibiş et al., 2015).
Anti-inflammatory Activity
Ahmed et al. (2017) synthesized novel piperazine derivatives and evaluated their anti-inflammatory activity. Some compounds showed significant in-vitro anti-inflammatory effects, indicating potential applications in inflammation-related conditions (Ahmed et al., 2017).
Mécanisme D'action
The mechanism of action of piperazine derivatives is often related to their biological activity. For example, piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Propriétés
IUPAC Name |
1-(thiolan-3-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNZUMULOJUTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiolan-3-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



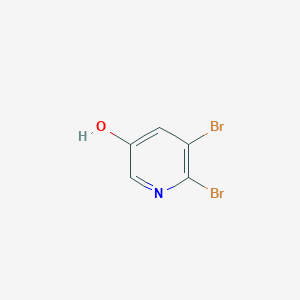
![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)
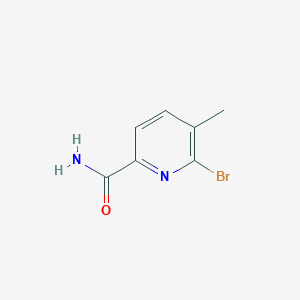


![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)
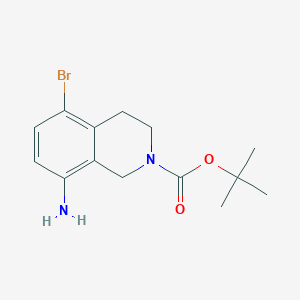
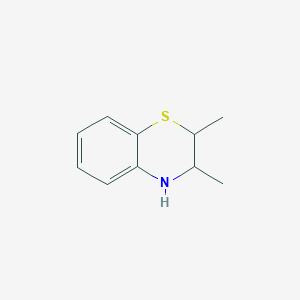

![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
